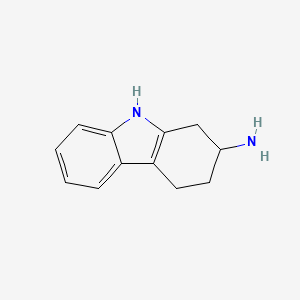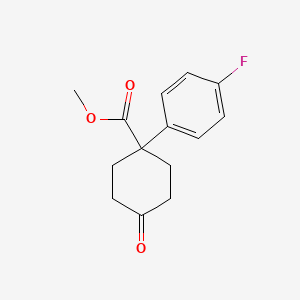![molecular formula C7H6FN3 B1321969 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine CAS No. 651744-35-3](/img/structure/B1321969.png)
4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine
概要
説明
4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a fluorine atom at the 4-position and an amine group at the 5-position of the pyrrolo[2,3-B]pyridine ring system. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
作用機序
Target of Action
The primary targets of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1–4) found across various tissue types . They play an essential role in various types of tumors .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby disrupting the signaling pathways .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
The compound’s molecular weight is 151141, and it has a LogP value of 130 , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
生化学分析
Biochemical Properties
4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity. This interaction is crucial as FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and angiogenesis . The compound’s ability to inhibit FGFRs makes it a potential candidate for cancer therapy, as abnormal FGFR signaling is associated with tumor growth and progression .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . These effects are primarily mediated through its interaction with FGFRs, leading to the disruption of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . Additionally, the compound influences gene expression and cellular metabolism, further contributing to its anti-cancer properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and survival signals. The compound’s structure allows it to fit precisely into the FGFR binding pocket, making it a potent inhibitor . Furthermore, it may also affect gene expression by modulating transcription factors involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies indicate that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . The exact temporal dynamics of its effects may vary depending on the specific cellular context and experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models have been dose-dependent. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, it may cause adverse effects such as weight loss and organ toxicity . These findings highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . The compound interacts with cytochrome P450 enzymes, leading to the formation of metabolites that are subsequently excreted . These metabolic processes are crucial for determining the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells . The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It may also localize to specific organelles, such as the endoplasmic reticulum and mitochondria, depending on the cellular context . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine typically involves the construction of the pyrrolo[2,3-B]pyridine core followed by the introduction of the fluorine atom and the amine group. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 5-hydroxy-7-azaindole with methyl 2,4-difluorobenzoate can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries.
化学反応の分析
Types of Reactions
4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield various fluorinated derivatives, while oxidation reactions can produce corresponding oxides.
科学的研究の応用
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and agrochemicals.
類似化合物との比較
Similar Compounds
1H-Pyrrolo[2,3-B]pyridine: Lacks the fluorine atom and amine group, resulting in different biological activities.
Pyrrolopyrazine Derivatives: Contain a pyrazine ring instead of a pyridine ring, exhibiting different chemical and biological properties.
4-(5-Phenyl-1H-pyrrolo[2,3-B]pyridin-3-yl)benzoic Acid: Contains a phenyl group and a benzoic acid moiety, leading to distinct applications.
Uniqueness
The presence of the fluorine atom and the amine group in 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine imparts unique chemical and biological properties, such as enhanced binding affinity to molecular targets and increased stability. These features make it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-6-4-1-2-10-7(4)11-3-5(6)9/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHFKALFJRELSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
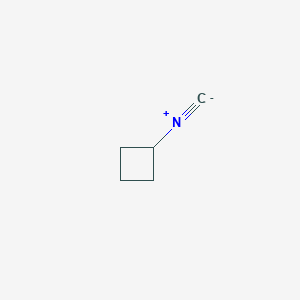
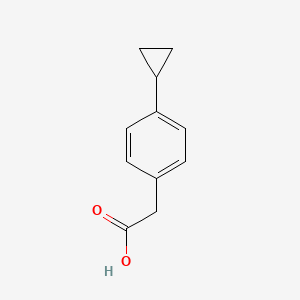
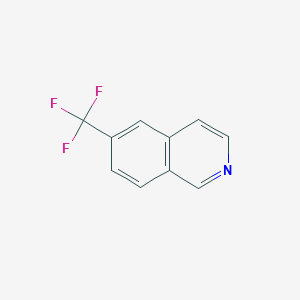
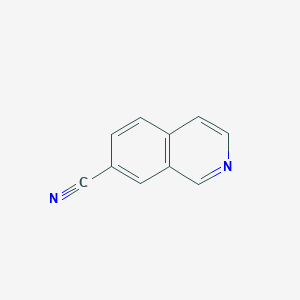
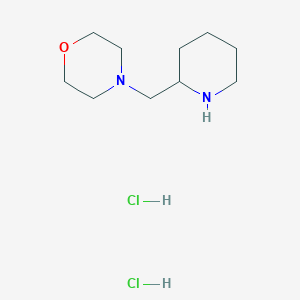
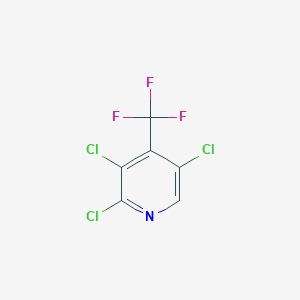

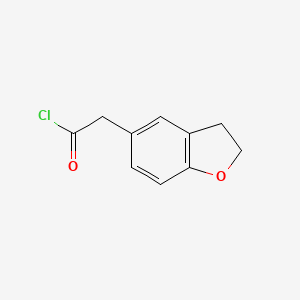
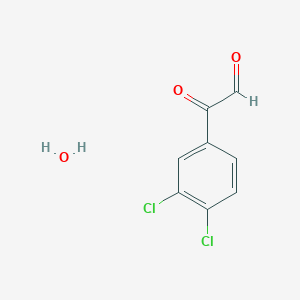
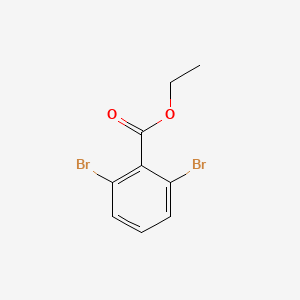
![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1321916.png)
